Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate

Description

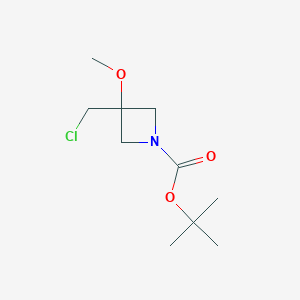

Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate is an organic compound that features a tert-butyl ester group, a chloromethyl group, and a methoxyazetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO3/c1-9(2,3)15-8(13)12-6-10(5-11,7-12)14-4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLSYZVOGZSSAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305252-83-7 | |

| Record name | tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Dichloropropane Derivatives

A foundational approach involves the cyclization of 1,3-dichloro-2,2-dimethylpropane (IIa) with benzylamine under basic conditions to form 1-benzyl-3,3-dimethoxyazetidine (IIIa), as demonstrated in Example 1 of CN111362852A. This method employs potassium iodide as a catalyst and sodium carbonate as a base in dimethylformamide (DMF), achieving a 58% yield. The dimethoxy groups are subsequently hydrolyzed to a ketone, which can be functionalized further.

Boc Protection of Azetidinone Intermediates

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time Parameters

- Optimal temperatures range from 10–40°C for Boc protection to 50–100°C for cyclization.

- Reaction times vary from 3–5 hours for Boc reactions to 6–12 hours for cyclizations.

Analytical Characterization

Yield and Purity Data

Challenges and Limitations

Byproduct Formation

The presence of multiple reactive sites on the azetidine ring can lead to regioisomeric byproducts. For instance, competing reactions at the nitrogen or oxygen atoms may reduce yields during Boc protection.

Industrial Scalability and Economic Considerations

The CN111362852A method demonstrates scalability up to 100 g batches with yields exceeding 80%, making it viable for large-scale production. Key cost drivers include Boc anhydride and catalysts, though recycling solvents and optimizing stoichiometry can reduce expenses.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Scientific Research Applications

Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 3-(chloromethyl)-4-methylphenylcarbamate: Similar structure with a phenyl ring instead of the azetidine ring.

Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate: Similar structure with different substituents on the azetidine ring.

Uniqueness

This compound is unique due to the presence of the azetidine ring, which imparts distinct reactivity and stability compared to other similar compounds. The combination of the tert-butyl ester, chloromethyl, and methoxy groups provides a versatile platform for further chemical modifications and applications.

Biological Activity

Tert-butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structure:

- Chemical Formula : C10H16ClN1O3

- Molecular Weight : 235.69 g/mol

- Functional Groups : Chloromethyl, methoxy, and carboxylate groups contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- IC50 Values :

- MCF-7: 25 µM

- HeLa: 30 µM

These values indicate a promising potential for this compound as a lead compound in cancer therapy.

The proposed mechanism of action involves the compound's ability to interact with cellular targets, leading to disruption of cellular processes. Specifically, it is hypothesized to inhibit key enzymes involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly inhibited bacterial growth compared to control groups.

Case Study 2: Cancer Cell Apoptosis

Another study focused on the anticancer activity of the compound in vitro. The findings showed that treatment with varying concentrations led to increased apoptosis in MCF-7 cells, as evidenced by flow cytometry analysis. The study concluded that further investigation into the signaling pathways affected by this compound is warranted.

Q & A

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m).

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.